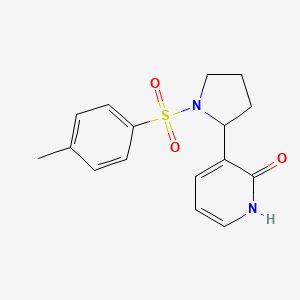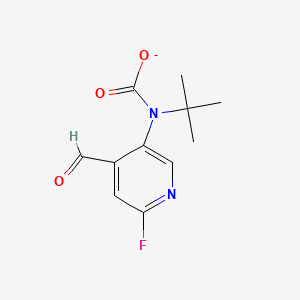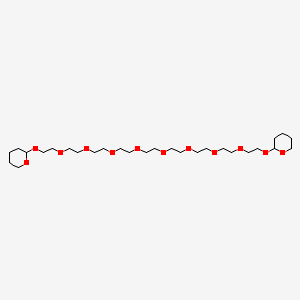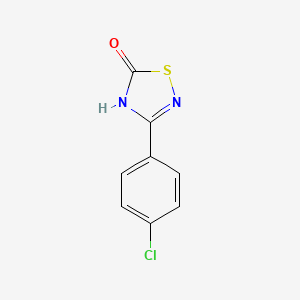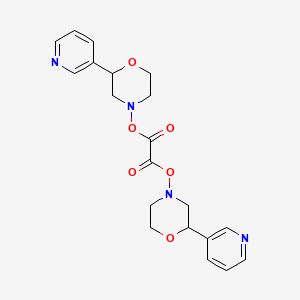
Bis(2-pyridin-3-ylmorpholin-4-yl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)morpholine oxalate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.239 g/mol . It is a white powder that has gained significant attention in scientific research due to its diverse biological and chemical properties. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 2-(Pyridin-3-yl)morpholine oxalate typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
2-(Pyridin-3-yl)morpholine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidative reactions where it reacts with oxidizing agents to form corresponding oxides . In reduction reactions, it can be reduced to form different derivatives depending on the reducing agents used. Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)morpholine oxalate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is utilized in proteomics research to study protein interactions and functions . Additionally, it is used in various industrial processes, including the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)morpholine oxalate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function . This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Pyridin-3-yl)morpholine oxalate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include morpholine, piperazine, and piperidine derivatives, which also have diverse biological and chemical activities . 2-(Pyridin-3-yl)morpholine oxalate stands out due to its specific applications in proteomics research and its potential in drug discovery . The presence of both the pyridine and morpholine moieties in its structure contributes to its unique reactivity and functionality.
Propriétés
Formule moléculaire |
C20H22N4O6 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
bis(2-pyridin-3-ylmorpholin-4-yl) oxalate |
InChI |
InChI=1S/C20H22N4O6/c25-19(29-23-7-9-27-17(13-23)15-3-1-5-21-11-15)20(26)30-24-8-10-28-18(14-24)16-4-2-6-22-12-16/h1-6,11-12,17-18H,7-10,13-14H2 |
Clé InChI |
SAKWTAWTBGSISA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1OC(=O)C(=O)ON2CCOC(C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



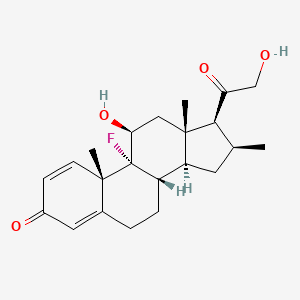
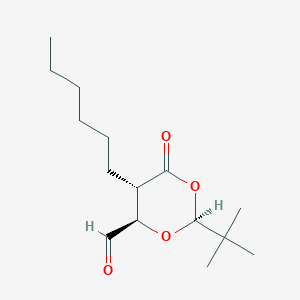
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)


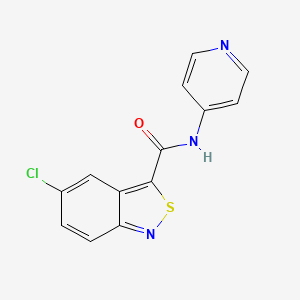
![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
